molecular formula C18H23N3O2S B7059573 6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one

6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one

Cat. No.: B7059573
M. Wt: 345.5 g/mol
InChI Key: VOVXHFYWXHPTKH-UHFFFAOYSA-N
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Description

6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one is a complex organic compound that features a pyridinone core, a piperazine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one typically involves multi-step organic reactions. The key steps include:

    Formation of the pyridinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step involves the nucleophilic substitution reaction where a piperazine derivative is introduced to the pyridinone core.

    Attachment of the thiophene moiety: The thiophene ring is usually introduced through a coupling reaction, such as Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or strong nucleophiles like sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development and pharmacological studies.

    Material Science: Its unique structure can be exploited in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, while the thiophene moiety may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one is unique due to its combination of a pyridinone core, piperazine ring, and thiophene moiety. This unique structure may confer specific properties that are not present in other similar compounds, making it a valuable candidate for various scientific and industrial applications.

Properties

IUPAC Name

6-propan-2-yl-4-[4-(thiophen-2-ylmethyl)piperazine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13(2)16-10-14(11-17(22)19-16)18(23)21-7-5-20(6-8-21)12-15-4-3-9-24-15/h3-4,9-11,13H,5-8,12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVXHFYWXHPTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=O)N1)C(=O)N2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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